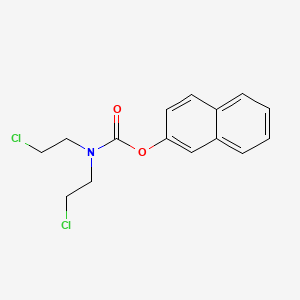![molecular formula C11H24GeO2 B14512381 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol CAS No. 62968-54-1](/img/structure/B14512381.png)
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is an organogermanium compound that features a triethylgermyl group attached to a prop-2-en-1-yl chain, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol typically involves the reaction of triethylgermanium chloride with an appropriate allyl alcohol derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as distillation or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding alkane.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new organogermanium compounds with different functional groups.
Scientific Research Applications
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as germanium-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The triethylgermyl group can interact with cellular components, potentially leading to modulation of enzyme activity, gene expression, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(Trimethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with trimethylgermyl group instead of triethylgermyl.
1-{[3-(Triethylsilyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylsilyl group instead of triethylgermyl.
1-{[3-(Triethylstannyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylstannyl group instead of triethylgermyl.
Uniqueness
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom’s larger atomic radius and different electronic properties can lead to variations in reactivity, stability, and biological activity.
Properties
CAS No. |
62968-54-1 |
|---|---|
Molecular Formula |
C11H24GeO2 |
Molecular Weight |
260.94 g/mol |
IUPAC Name |
1-(3-triethylgermylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H24GeO2/c1-5-12(6-2,7-3)9-8-10-14-11(4)13/h8-9,11,13H,5-7,10H2,1-4H3 |
InChI Key |
IHHWWDACCJVTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C=CCOC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)




methyl}aniline](/img/structure/B14512358.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
